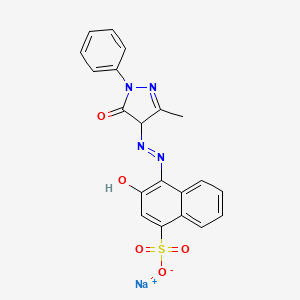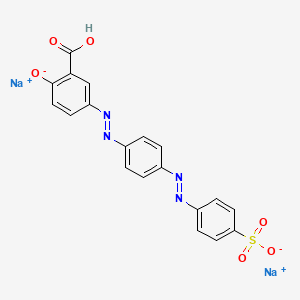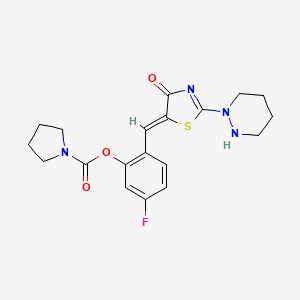
CLP-290
描述
CLP 290 is a carbamate prodrug form of the K+/Cl- cotransporter 2 (KCC2) activator CLP 257.1 It increases the mechanical paw withdrawal threshold in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats when administered at a dose of 100 mg/kg. CLP 290 (35 mg/kg) also restores stepping ability, as well as increases body weight support and stride length, in a mouse model of paralysis induced by staggered spinal lesions.
Novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters
CLP-290 is a novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters.
科学研究应用
神经科学研究
CLP-290是K+/Cl-协同转运蛋白2(KCC2)激活剂CLP 257的前药形式 {svg_1}。它已被用于神经科学研究,以研究KCC2在神经元活动中的作用。通过增强KCC2的功能,this compound可以帮助理解各种神经疾病的机制,并可能提供治疗策略。
疼痛管理
研究表明,this compound可增加外周神经损伤大鼠模型的机械性足爪缩回阈值 {svg_2}。这表明this compound可用于探索新的疼痛管理疗法,特别是与神经损伤相关的疾病。
阿片类药物诱导的痛觉过敏
研究发现,this compound在特定剂量下可以逆转大鼠吗啡诱导的痛觉过敏 {svg_3}。这种应用在阿片类药物成瘾和长期使用阿片类药物的副作用的背景下尤为重要。
脊髓损伤恢复
在交错性脊髓损伤导致的瘫痪小鼠模型中,this compound已被证明可以恢复步态能力、增加体重支撑和改善步幅长度 {svg_4}。这表明它在开发脊髓损伤治疗方法方面的潜在用途。
糖尿病研究
This compound可降低链脲佐菌素诱导的糖尿病小鼠的血清加压素和血糖水平 {svg_5}。这种应用在糖尿病研究中可能具有重要意义,特别是在理解和管理该疾病的内分泌方面。
神经内分泌学
GABA能信号的长效离子可塑性是神经内分泌学的一个重要方面。 This compound已被用于研究下丘脑中的这种可塑性,这可能对压力、代谢和行为研究有影响 {svg_6}。
作用机制
Target of Action
KCC2 plays a crucial role in maintaining the balance of neuronal excitability, and its activation has potential for the treatment of a wide range of neurological and psychiatric indications .
Mode of Action
CLP-290 interacts with KCC2, enhancing its activity . This interaction restores the transport of Cl- ions in neurons, which is essential for maintaining the inhibitory tone of the central nervous system .
Biochemical Pathways
The activation of KCC2 by this compound influences the chloride homeostasis in neurons . This action can restore physiological neuronal activity, particularly in conditions where the function of KCC2 is compromised .
Result of Action
This compound has been shown to restore Cl- transport in neurons of morphine-treated rats, preventing morphine-induced hyperalgesia . It also significantly lowers blood arginine-vasopressin (AVP) and glucose levels in STZ rats , indicating its potential therapeutic effects in various neurological and metabolic conditions.
生化分析
Biochemical Properties
CLP-290 plays a significant role in biochemical reactions, particularly in the context of neurological function. It interacts with the KCC2 transporter, a neuron-specific K±Cl− cotransporter . The activation of KCC2 by this compound can restore Cl- transport in neurons, which is crucial for maintaining the robustness of GABAA-mediated inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It activates spinal inhibitory interneurons and restores physiological neuronal activity in the spinal cord . This restoration of neuronal activity can lead to functional recovery in animal models of spinal cord injury . Additionally, this compound can significantly lower blood arginine-vasopressin (AVP) and glucose levels in STZ rats .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the KCC2 transporter. By activating KCC2, this compound enhances the activity of this transporter, leading to the restoration of Cl- transport in neurons . This restoration of Cl- transport can counteract the neuronal hyperactivity that is often associated with certain neurological and psychiatric conditions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, long-term treatment with this compound can protect against the deterioration of learning and cortical hyperactivity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study involving morphine-treated rats, this compound (administered via oral gavage at a dose of 100 mg/kg twice a day for 7 days) was found to enhance KCC2 activity and restore Cl- transport in neurons, thereby preventing morphine-induced hyperalgesia .
Metabolic Pathways
Given its interaction with the KCC2 transporter, it is likely that this compound is involved in pathways related to ion transport in neurons .
Transport and Distribution
Given its role as a KCC2 activator, it is likely that this compound interacts with transporters or binding proteins related to this transporter .
Subcellular Localization
Given its role as a KCC2 activator, it is likely that this compound is localized in areas of the cell where KCC2 is present .
属性
IUPAC Name |
[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXMMXNNKLCLOM-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


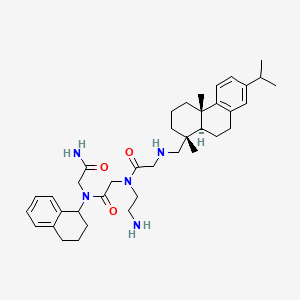
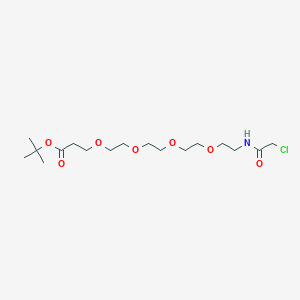


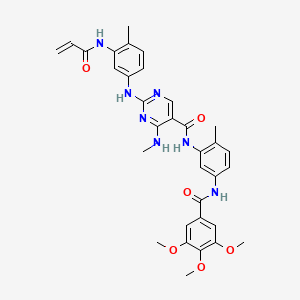
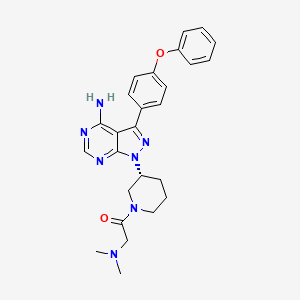
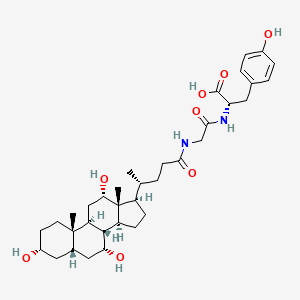
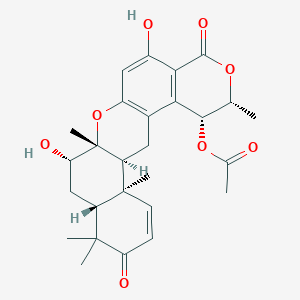
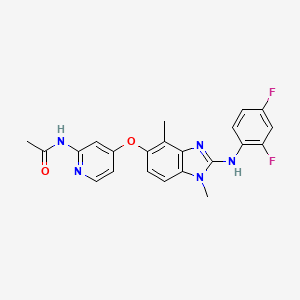
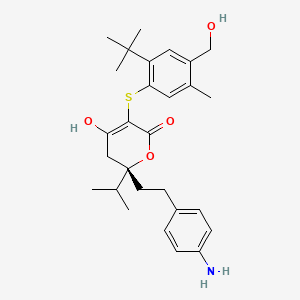
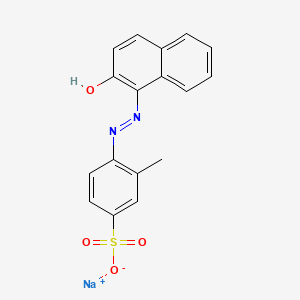
![Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)](/img/structure/B606669.png)
